REACTION_CXSMILES
|
[Br:1][CH:2]([F:14])[C:3]([F:13])([F:12])[O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.S(Cl)([Cl:18])(=O)=O>C1(SC2C=CC=CC=2)C=CC=CC=1.C(O)(=O)C>[Cl:18][C:7]1[CH:6]=[C:5]([O:4][C:3]([F:12])([F:13])[CH:2]([Br:1])[F:14])[CH:10]=[CH:9][C:8]=1[OH:11]
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
BrC(C(OC1=CC=C(C=C1)O)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)SC1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 25° C
|
Type
|
CUSTOM
|
Details
|
the volatile components were removed
|
Type
|
WASH
|
Details
|
the solution was washed with 100 ml of 10% strength NaHCO3 solution and 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
distilled at 82° C./0.3 mbar
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)OC(C(F)Br)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |